2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[1-(4-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic acetamide derivative featuring an imidazole core substituted with a 4-methoxyphenyl group at the N1 position and a sulfanyl (-S-) linker connected to an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-9-7-15(8-10-16)21-12-11-19-18(21)24-13-17(22)20-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJJORBZXTGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the initial formation of the imidazole ring, followed by the introduction of the 4-methoxyphenyl group. The sulfanyl group is then added, and finally, the N-phenylacetamide moiety is attached. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenylacetamides
Scientific Research Applications
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Acetamide Variations : Substitution of the N-phenyl group with bulkier (e.g., naphthyl ) or heterocyclic (e.g., isoxazole ) moieties alters steric and electronic profiles, impacting binding interactions.
Physicochemical Properties
Spectral data and stability trends from analogous compounds provide insights:
Infrared (IR) Spectroscopy:
- C=S Stretch : Observed at 1243–1258 cm⁻¹ in sulfanyl-containing imidazoles (e.g., compounds [4–6] in ) .
- C=O Stretch : In acetamide derivatives, carbonyl vibrations appear at 1663–1682 cm⁻¹ (e.g., hydrazinecarbothioamides ). The target compound’s acetamide group is expected to exhibit similar absorption.
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : Aromatic protons in the 4-methoxyphenyl group resonate downfield (~7.0–7.5 ppm) due to electron-donating effects, whereas fluorine or chlorine substituents (e.g., ) cause upfield shifts .
- 13C-NMR : The methoxy carbon appears at ~55–60 ppm, distinct from halogenated analogues (e.g., ~110 ppm for C-F in ) .
Biological Activity
The compound 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a derivative of imidazole and has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 318.40 g/mol . The structure features a methoxyphenyl group and an imidazole ring, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 318.40 g/mol |
| Molecular Formula | C17H18N2O2S |
| LogP | 4.5 |
| Polar Surface Area | 57.5 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. It has demonstrated activity against various microbial strains, particularly Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 15.625 μM against Staphylococcus aureus, indicating moderate antibacterial activity.
- Mechanism of Action : The proposed mechanism involves inhibition of protein synthesis and interference with nucleic acid production in bacterial cells.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines were used for testing.
- IC50 Values : The IC50 values ranged from 10 to 25 μM , suggesting significant cytotoxic effects on these cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers conducted a study examining the efficacy of various imidazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus.
- Results indicated that the compound exhibited a bactericidal effect , significantly reducing bacterial counts after treatment.
-
Evaluation of Anticancer Properties :
- A study investigated the effects of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide on HeLa cells.
- The findings revealed that the compound triggered apoptosis, as evidenced by increased levels of cleaved caspases and PARP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
